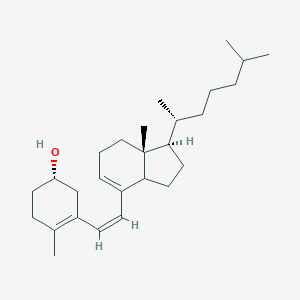

previtamin D3

Descripción general

Descripción

Se forma por la acción de la luz ultravioleta, específicamente la luz UVB con longitudes de onda entre 295 y 300 nanómetros, sobre el 7-dehidrocolesterol en las capas epidérmicas de la piel . Este proceso abre el anillo B de la estructura del núcleo esteroide, creando un secosteroide que se isomeriza espontáneamente en colecalciferol .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La previtamina D(3) se puede sintetizar mediante la conversión fotoquímica del 7-dehidrocolesterol. Esto implica exponer el 7-dehidrocolesterol a la luz UVB, lo que induce la apertura del anillo B y la formación de previtamina D(3) . Las condiciones de reacción suelen incluir el mantenimiento de la temperatura y la exposición a la luz UVB para garantizar una conversión óptima.

Métodos de producción industrial: En entornos industriales, la producción de previtamina D(3) implica la exposición controlada del 7-dehidrocolesterol a la luz UVB en un fotoreactor. El proceso se controla cuidadosamente para garantizar la conversión eficiente del 7-dehidrocolesterol a previtamina D(3) mientras se minimiza la formación de subproductos como el lumisterol y el tacisterol .

Análisis De Reacciones Químicas

Tipos de reacciones: La previtamina D(3) experimenta varios tipos de reacciones, que incluyen:

Isomerización: La previtamina D(3) se isomeriza espontáneamente a colecalciferol (vitamina D3) en condiciones térmicas.

Reacciones fotoquímicas: La exposición a la luz UVB puede conducir a la formación de varios isómeros, incluidos el lumisterol y el tacisterol.

Reactivos y condiciones comunes:

Luz UVB: Esencial para la conversión inicial del 7-dehidrocolesterol a previtamina D(3).

Condiciones térmicas: Promueven la isomerización de la previtamina D(3) a colecalciferol.

Principales productos:

Colecalciferol (Vitamina D3): El producto principal formado a partir de la isomerización de la previtamina D(3).

Lumisterol y tacisterol: Subproductos formados durante la exposición prolongada a la luz UVB.

Aplicaciones Científicas De Investigación

Physiological Role in Vitamin D Synthesis

Previtamin D3 is synthesized in the skin from 7-dehydrocholesterol when exposed to UVB light. The process involves the photoconversion of 7-dehydrocholesterol to this compound, which then undergoes thermal isomerization to form vitamin D3 (cholecalciferol). This conversion is vital for maintaining adequate levels of vitamin D in the body, which is essential for calcium metabolism and bone health .

Table 1: Conversion Process of this compound

| Step | Reaction | Product |

|---|---|---|

| 1 | UVB exposure on 7-dehydrocholesterol | This compound |

| 2 | Thermal isomerization | Vitamin D3 |

Bone Health and Calcium Metabolism

Vitamin D3, derived from this compound, plays a critical role in calcium absorption and bone mineralization. Insufficient levels can lead to conditions such as osteoporosis and rickets. Epidemiological studies suggest a correlation between adequate vitamin D levels and reduced risk of bone-related diseases .

Immune Function

Research indicates that vitamin D, synthesized from this compound, modulates immune responses. It has been associated with reduced incidence of autoimmune diseases and infections by enhancing pathogen-fighting effects .

Cancer Prevention

Emerging evidence suggests that vitamin D may have protective effects against certain cancers. Some studies indicate that higher levels of vitamin D are associated with a lower risk of colorectal and breast cancers . Case studies have shown that supplementation with vitamin D can lead to significant reductions in cancer progression markers.

Supplementation

Given the importance of this compound in synthesizing vitamin D, supplementation is often recommended for individuals with limited sun exposure or those at risk of deficiency (e.g., elderly populations). Studies have shown that daily supplementation can improve overall health outcomes related to vitamin D deficiency .

Dermatological Uses

This compound and its derivatives are being explored for their potential benefits in dermatology. For instance, lumisterol, a photoproduct of this compound, has shown promise in regulating epidermal cell growth and may have anti-tumor properties .

Environmental Factors Influencing Production

The production of this compound is influenced by several environmental factors including latitude, altitude, season, and time of day:

- Latitude : Higher latitudes receive less UVB radiation, resulting in lower synthesis rates of this compound.

- Altitude : Increased altitude enhances UVB exposure; studies show a significant increase in this compound production at higher altitudes .

- Season & Time : Production efficiency varies with seasons; for example, there is a marked decrease during winter months compared to summer .

Case Studies and Research Findings

Numerous studies have documented the effects of this compound on health:

- A study involving postmenopausal women showed that those receiving calcium and vitamin D supplementation had a significantly lower incidence of cancer compared to those who did not receive supplementation .

- Research conducted on elderly populations indicated that increased sun exposure correlated with improved serum levels of vitamin D and better overall health outcomes .

Mecanismo De Acción

La previtamina D(3) ejerce sus efectos a través de su conversión a colecalciferol (vitamina D3). El mecanismo implica los siguientes pasos:

Conversión fotoquímica: La luz UVB convierte el 7-dehidrocolesterol en previtamina D(3) en la piel.

Isomerización térmica: La previtamina D(3) se isomeriza a colecalciferol (vitamina D3) en condiciones térmicas.

Activación biológica: El colecalciferol se hidroxila aún más en el hígado y los riñones para formar la hormona activa calcitriol, que se une al receptor de vitamina D y regula la expresión genética.

Comparación Con Compuestos Similares

La previtamina D(3) es única en su papel como intermedio en la síntesis de vitamina D3. Compuestos similares incluyen:

Provitamina D(3) (7-dehidrocolesterol): El precursor de la previtamina D(3) y la vitamina D3.

Lumisterol y tacisterol: Isómeros formados durante la conversión fotoquímica del 7-dehidrocolesterol.

14-Epi-Previtamina D(3): Un análogo sintético con diferentes afinidades de unión para el receptor de vitamina D.

La previtamina D(3) destaca por su papel específico en la síntesis natural de vitamina D3 en la piel, que es crucial para mantener la salud ósea y el bienestar general .

Actividad Biológica

Previtamin D3, a precursor to vitamin D3 (cholecalciferol), plays a crucial role in human health, particularly in calcium homeostasis and bone metabolism. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Conversion

This compound is synthesized in the skin from 7-dehydrocholesterol upon exposure to ultraviolet B (UVB) light. This process involves a photochemical reaction that converts 7-dehydrocholesterol into this compound, which then undergoes thermal isomerization to form vitamin D3. The conversion process can be summarized as follows:

- UVB Exposure : 7-dehydrocholesterol → this compound

- Thermal Isomerization : this compound → Vitamin D3

The isomerization is temperature-dependent and occurs slowly at body temperature, leading to a dynamic equilibrium between this compound and vitamin D3 in the skin .

Vitamin D Receptor Interaction

This compound itself has limited binding affinity for the vitamin D receptor (VDR), which mediates the biological effects of active vitamin D metabolites. While vitamin D3 (1α,25-dihydroxyvitamin D3) acts as a potent ligand for VDR, this compound is considered a weak ligand. However, recent studies have suggested that it may exhibit non-genomic actions, such as:

- Calcium Transport : Stimulation of intestinal calcium transport (transcaltachia) through rapid signaling pathways.

- Protein Kinase Activation : Activation of protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs), which are involved in various cellular processes .

Case Studies on Biological Activity

Several studies have investigated the biological activity of this compound and its analogs:

- Binding Affinity Studies : Research indicates that certain analogs of this compound exhibit varying affinities for VDR. For instance, 14-epi-1α,25(OH)2this compound showed significantly higher binding affinity compared to its counterparts .

- Cell Proliferation and Differentiation : In vitro studies demonstrated that some this compound analogs could inhibit cell proliferation and induce differentiation in cancer cell lines, suggesting potential therapeutic applications in oncology .

Comparative Binding Affinity Data

The following table summarizes the binding affinities of various compounds related to this compound:

| Compound | Binding Affinity (nM) | Notes |

|---|---|---|

| 1α,25(OH)2D3 | 0.5 | Potent VDR ligand |

| 14-epi-1α,25(OH)2this compound | 0.03 | Stronger affinity than standard this compound |

| 19-nor-1α,25(OH)2this compound | 30 | Moderate affinity; potential therapeutic use |

| This compound | >1000 | Weak ligand; limited biological activity |

Non-Skeletal Functions

Emerging evidence suggests that vitamin D and its precursors have roles beyond bone health. This compound may influence various physiological processes through:

Propiedades

IUPAC Name |

(1S)-3-[(Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h10,12-13,19,21,24-26,28H,6-9,11,14-18H2,1-5H3/b13-12-/t21-,24+,25-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGCAAVRZWBXEQ-WHTXLNIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC(CC1)O)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C[C@H](CC1)O)/C=C\C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862573 | |

| Record name | Previtamin D3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173-13-3 | |

| Record name | Previtamin D3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1173-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Previtamin D(3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001173133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Previtamin D(3) | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15614 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Previtamin D3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3β,6Z)-9,10-secocholesta-5(10),6,8-trien-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PREVITAMIN D3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HDA46400N5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.